3-(Dimethylamino)benzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSSYVLPIDYZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366243 | |

| Record name | 3-(dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205927-64-6 | |

| Record name | 3-(dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 3-(Dimethylamino)benzohydrazide

An In-Depth Technical Guide to 3-(Dimethylamino)benzohydrazide: Synthesis, Characterization, and Applications

Executive Summary

This compound is a substituted aromatic hydrazide, a class of organic compounds recognized for its significant utility in medicinal chemistry and organic synthesis.[1][2] Characterized by a benzoyl core functionalized with both a dimethylamino group and a reactive hydrazide moiety, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features make it a valuable precursor for creating libraries of compounds for drug discovery, with the hydrazide group offering a reactive handle for derivatization into hydrazones and various heterocyclic systems known to possess a wide spectrum of biological activities.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, its established and potential applications, and essential safety guidelines for its handling.

Introduction: The Chemical Versatility of the Hydrazide Scaffold

Hydrazide derivatives are a cornerstone in modern medicinal chemistry and drug discovery.[1] The core functional group, -C(=O)NHNH₂, is a derivative of hydrazine and a carboxylic acid, imbuing the scaffold with unique chemical reactivity.[4] This group can act as a potent nucleophile and is a key synthon for constructing a plethora of heterocyclic compounds and hydrazone derivatives.[3][4] Molecules incorporating the hydrazide-hydrazone framework are known to exhibit a broad range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal activities.[2][3][5][6] The presence of the dimethylamino substituent on the benzene ring of this compound further modulates its electronic properties and potential biological interactions, making it a compound of interest for researchers in drug development and proteomics.[7]

Physicochemical and Structural Properties

This compound is a solid organic compound whose structure is defined by a central benzene ring substituted at positions 1 and 3.

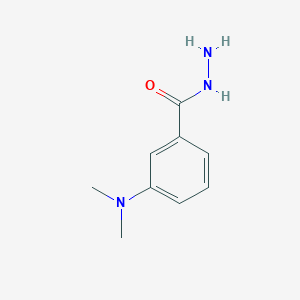

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 205927-64-6 | [7][8][9] |

| Molecular Formula | C₉H₁₃N₃O | [7][8] |

| Molecular Weight | 179.22 g/mol | [7][9] |

| IUPAC Name | This compound | [8] |

| Appearance | White to off-white solid | [9] |

| Purity | ≥95-98% (typical commercial) | [8][10] |

| Canonical SMILES | CN(C)C1=CC=CC(=C1)C(=O)NN | [8] |

| Storage Temperature | 2-8°C | [9] |

Synthesis and Mechanistic Rationale

The synthesis of benzohydrazides is a well-established process in organic chemistry. The most common and direct method involves the nucleophilic acyl substitution of a benzoic acid ester with hydrazine hydrate.[3][11]

Synthetic Pathway Overview

The reaction proceeds by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol) and formation of the hydrazide.

Sources

- 1. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 2. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound | 205927-64-6 [chemicalbook.com]

- 10. Hit2Lead | this compound | CAS# 205927-64-6 | MFCD00238588 | BB-3015015 [hit2lead.com]

- 11. thepharmajournal.com [thepharmajournal.com]

3-(Dimethylamino)benzohydrazide chemical properties

An In-depth Technical Guide to 3-(Dimethylamino)benzohydrazide

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectral characteristics, a validated synthesis protocol, and known applications of the compound. The narrative emphasizes the causality behind experimental choices and grounds all technical claims in authoritative data, ensuring a trustworthy and expert-driven resource for laboratory applications.

Introduction

This compound (CAS No. 205927-64-6) is a substituted benzohydrazide derivative that serves as a valuable building block in organic synthesis. The structure incorporates three key functional groups: an aromatic ring, a tertiary amine (dimethylamino group), and a hydrazide moiety. This unique combination makes it a reactive and versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Consequently, this compound is of significant interest to researchers in medicinal chemistry and materials science. This guide offers an in-depth analysis of its chemical properties and practical methodologies for its use.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical reactions and its handling requirements. These properties are summarized below.

Chemical Structure

The structural representation provides immediate insight into the molecule's reactivity, highlighting the nucleophilic hydrazide group, the electron-donating dimethylamino group, and the meta-substituted aromatic core.

Caption: 2D Structure of this compound.

Core Properties Table

This table consolidates the essential identification and physical data for the compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonym | Benzoic acid, 3-(dimethylamino)-, hydrazide | [4][5] |

| CAS Number | 205927-64-6 | [3][4] |

| Molecular Formula | C₉H₁₃N₃O | [3][5] |

| Molecular Weight | 179.22 g/mol | [5] |

| Monoisotopic Mass | 179.10587 Da | [6] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥95-98% | [3][7] |

| Predicted Density | 1.156 ± 0.06 g/cm³ | [4] |

| Predicted XlogP | 0.6 - 0.62 | [6][7] |

| Predicted pKa | 12.49 ± 0.10 | [4] |

| Storage Conditions | Store at 2-8°C, under inert gas, air sensitive | [4] |

Synthesis and Purification Protocol

The synthesis of benzohydrazides is most commonly and efficiently achieved via the hydrazinolysis of a corresponding ester. This method is preferred due to the high nucleophilicity of hydrazine and the generation of a simple alcohol byproduct, which is easily removed.

Synthetic Workflow

The following diagram outlines the straightforward, one-step conversion of the methyl ester precursor to the final hydrazide product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis from methyl 3-(dimethylamino)benzoate.

Materials:

-

Methyl 3-(dimethylamino)benzoate (1.0 eq)

-

Hydrazine hydrate (~80% solution, 5.0 eq)

-

Ethanol (Reagent grade)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3-(dimethylamino)benzoate (1.0 eq) in a minimal amount of ethanol (approx. 10-15 mL per gram of ester).

-

Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. The use of excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture slowly into a beaker of ice-cold water while stirring. A white precipitate of this compound should form.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water to remove residual hydrazine.

-

Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture. Dry the purified white solid under vacuum.

Spectral Characterization

Structural confirmation is paramount. The following sections describe the expected spectral data based on the compound's functional groups and analysis of related benzohydrazide structures.[8][9][10]

Predicted ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.0 - 11.5 | s (broad) | -C(O)NH- proton |

| ~7.0 - 7.5 | m | Aromatic protons (Ar-H) | |

| ~4.5 - 5.0 | s (broad) | -NH₂ protons | |

| ~3.0 | s | -N(CH₃)₂ protons (6H) | |

| ¹³C | ~165 - 168 | - | Carbonyl carbon (C=O) |

| ~150 | - | Aromatic C-N | |

| ~110 - 130 | - | Aromatic carbons (Ar-C) | |

| ~40 | - | N-Methyl carbons (-CH₃) |

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200 - 3400 | N-H Stretch | Hydrazide (-NHNH₂) group |

| 2800 - 3000 | C-H Stretch | Aromatic and Aliphatic C-H |

| 1630 - 1660 | C=O Stretch | Amide I band (Carbonyl) |

| 1500 - 1600 | C=C Stretch | Aromatic ring |

| 1300 - 1350 | C-N Stretch | Aromatic amine C-N |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide fragmentation data. Predicted collision cross-section (CCS) values are available for various adducts.[6]

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate. Its bifunctional nature (nucleophilic hydrazide and a tertiary amine) allows for its incorporation into a variety of molecular scaffolds.

-

Building Block for Heterocycles: The hydrazide group is a classic precursor for synthesizing important five- and six-membered heterocyclic rings like pyrazoles, oxadiazoles, and triazoles, which are common motifs in pharmacologically active compounds.

-

Proteomics Research: The compound is listed as a product for proteomics research, where it may be used as a reagent for derivatization or as a fragment in library synthesis.[5]

-

Fragment-Based Drug Discovery: As a small molecule with defined chemical handles, it is a candidate for fragment libraries used to screen against biological targets. The benzohydrazide core is found in molecules with demonstrated bioactivity, including antibacterial and antifungal properties.[2][8]

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant and is harmful if swallowed.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed and locked up.

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][12][13]

References

- Der Pharma Chemica. (2018). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.

- PubChemLite. (n.d.). This compound (C9H13N3O).

- PubChem. (n.d.). 3-(Dimethylamino)benzaldehyde.

- Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.

- ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives.

- Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One.

- Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.

- ResearchGate. (n.d.). Synthetic route to the title compound 3.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 205927-64-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C9H13N3O) [pubchemlite.lcsb.uni.lu]

- 7. Hit2Lead | this compound | CAS# 205927-64-6 | MFCD00238588 | BB-3015015 [hit2lead.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Dimethylamino)benzohydrazide: Synthesis, Proteomic Applications, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzohydrazide (CAS Number: 205927-64-6) is a specialized chemical reagent with emerging applications in the field of proteomics research.[1] This guide serves as a comprehensive technical resource, providing an in-depth exploration of its synthesis, core applications, and analytical characterization. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for researchers and drug development professionals.

Part 1: Chemical Properties and Synthesis

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research.

| Property | Value | Source(s) |

| CAS Number | 205927-64-6 | [1][2] |

| Molecular Formula | C₉H₁₃N₃O | [2][3] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Alternate Names | Benzoic acid, 3-(dimethylamino)-, hydrazide | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2][4] |

Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-(N,N-Dimethylamino)benzoic Acid

The precursor, 3-(N,N-Dimethylamino)benzoic acid, can be synthesized via reductive methylation of 3-aminobenzoic acid. A patented process describes the reaction of an alkali metal or ammonium salt of 3-aminobenzoic acid with formaldehyde in the presence of a supported transition metal catalyst (like palladium on carbon) under hydrogen pressure.[5][6] The reaction temperature and pH are carefully controlled to ensure high purity and yield.

Step 2: Formation of this compound

The resulting 3-(N,N-Dimethylamino)benzoic acid is then converted to its corresponding hydrazide. A common and effective method involves a two-stage process:

-

Esterification: The carboxylic acid is first converted to its methyl ester, typically by refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate in a solvent like methanol. The reaction mixture is refluxed, leading to the formation of the desired benzohydrazide. A US patent details a similar procedure for other benzoic acid hydrazide derivatives, where the methyl ester is refluxed with hydrazine hydrate to yield the final product.[7]

Part 2: Application in Proteomics - A Focus on Carbonyl Tagging

The primary application of this compound in proteomics stems from the reactivity of its hydrazide moiety (-CONHNH₂) toward carbonyl groups (aldehydes and ketones).[1] This makes it a valuable tool for the detection, enrichment, and identification of proteins that have undergone oxidative damage, a process that often introduces carbonyl groups onto amino acid side chains.

Mechanism of Action: Hydrazone Formation

The core of this application is the chemical reaction between the hydrazide and a protein carbonyl, which forms a stable hydrazone bond. This covalent linkage effectively "tags" the carbonylated protein with the 3-(dimethylamino)benzoyl group.

Caption: Reaction of a protein carbonyl with a hydrazide to form a stable hydrazone.

Experimental Workflow: Identification of Carbonylated Proteins

The following is a representative workflow for the enrichment and identification of carbonylated proteins from a complex biological sample using this compound, followed by mass spectrometry analysis. This protocol is based on established methods for hydrazide-based glycoprotein and peptide capture.[8][9][10]

Caption: Workflow for identifying carbonylated proteins using a hydrazide probe.

Detailed Protocol:

-

Sample Preparation:

-

Lyse cells or tissues in a suitable buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Labeling Reaction:

-

To the protein lysate, add this compound (typically from a stock solution in DMSO) to a final concentration of 5-10 mM.

-

Incubate the reaction for 2-4 hours at room temperature with gentle agitation. The reaction is typically performed at a slightly acidic pH (5.5-6.0) to facilitate hydrazone formation.[9]

-

-

Removal of Excess Reagent:

-

Remove unreacted this compound by dialysis or using a desalting column.

-

-

Proteolytic Digestion:

-

Denature the labeled proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).

-

Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

-

-

Enrichment of Labeled Peptides (Conceptual):

-

This step would typically require an affinity handle on the hydrazide probe (e.g., biotin). Since this compound lacks this, enrichment would rely on antibodies targeting the dimethylamino-benzoyl moiety or on chromatographic methods that can separate the tagged, more hydrophobic peptides.

-

Alternatively, the presence of the tag can be used for identification during mass spectrometry analysis without a dedicated enrichment step, although this may limit the detection of low-abundance carbonylated proteins.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database.

-

Specify a variable modification corresponding to the mass of the 3-(dimethylamino)benzoyl hydrazone tag on relevant amino acid residues (e.g., lysine, arginine, proline, threonine after oxidation).

-

Identified peptides containing this modification confirm the sites of protein carbonylation.

-

Part 3: Analytical Characterization

Proper characterization of this compound is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Based on data from similar substituted benzohydrazides, the following are predicted chemical shifts for ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆.[13][14][15]

-

¹H NMR:

-

Aromatic protons would appear as multiplets in the range of δ 6.5-7.5 ppm.

-

The N,N-dimethyl protons would be a singlet around δ 2.9-3.1 ppm.

-

The hydrazide protons (-NH-NH₂) would appear as exchangeable singlets, typically downfield (δ 4.5 and 9.5 ppm or higher).

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) would be observed around δ 165-170 ppm.

-

Aromatic carbons would resonate in the δ 110-155 ppm region.

-

The N,N-dimethyl carbons would appear as a peak around δ 40-45 ppm.

-

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reverse-phase HPLC. A method for the isomeric p-(Dimethylamino)benzohydrazide can be adapted, which uses a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid.[16]

Part 4: Potential Biological Activities and Safety

Biological Context

While specific biological activity data for this compound is not extensively documented, the broader class of benzohydrazide derivatives has been investigated for various pharmacological properties. These include:

-

Antimicrobial and Antifungal Activity: Many benzohydrazide derivatives have shown inhibitory effects against various bacterial and fungal strains.

-

Anticancer Activity: Some compounds in this class have demonstrated cytotoxic effects against cancer cell lines.

It is important to note that these are general activities of the chemical class, and specific testing of this compound is required to ascertain its biological profile.

Safety and Handling

Based on available safety data for this and related compounds, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. It may cause skin and eye irritation and may be harmful if swallowed. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a valuable chemical tool, particularly for the study of oxidative stress in proteomics. Its ability to covalently label protein carbonyls provides a direct method for identifying and quantifying this important post-translational modification. This guide has provided a comprehensive overview of its synthesis, a detailed experimental workflow for its application in proteomics, and methods for its analytical characterization. By understanding the chemical principles and practical considerations outlined herein, researchers can effectively integrate this compound into their studies to gain deeper insights into the molecular mechanisms of disease and drug action.

References

- Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide.

- Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]

- p-(Dimethylamino)benzohydrazide. SIELC Technologies. (2018). [Link]

- Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

- Hydrazide FluoProbes® labels. Interchim. [Link]

- Benita Sherine, H., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(10), 241-253. [Link]

- Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry. (2011). [Link]

- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link]

- Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. ScienceDirect. (2023). [Link]

- Specifications of this compound. Capot Chemical. [Link]

- Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.

- Benzoic acid hydrazide derivatives and compositions.

- This compound (C9H13N3O). PubChemLite. [Link]

- Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis. PubMed. (2021). [Link]

- Processes for making hydrazides.

- Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.

- 3-(Dimethylamino)benzoic acid. PubChem. [Link]

- A Guide to Proteomics Based on Mass Spectrometry for Beginners. MtoZ Biolabs. [Link]

- A beginner's guide to mass spectrometry–based proteomics. EPFL. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 205927-64-6 [chemicalbook.com]

- 4. capotchem.cn [capotchem.cn]

- 5. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. US3466327A - Benzoic acid hydrazide derivatives and compositions - Google Patents [patents.google.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Guide to Proteomics Based on Mass Spectrometry for Beginners | MtoZ Biolabs [mtoz-biolabs.com]

- 12. epfl.ch [epfl.ch]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

3-(Dimethylamino)benzohydrazide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(Dimethylamino)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The document details a reliable and efficient two-step synthetic pathway, commencing with the Fischer esterification of 3-(dimethylamino)benzoic acid, followed by the hydrazinolysis of the resulting ester. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations for process optimization. The synthesis is presented with a focus on scientific integrity, providing a self-validating system through clear, step-by-step instructions and supporting evidence from authoritative sources.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of more complex molecules with potential therapeutic applications.[1] Its structure, featuring a hydrazide functional group, makes it a versatile precursor for the formation of hydrazones and other derivatives that have shown a wide range of biological activities.[2][3] The dimethylamino group at the meta position of the benzene ring can influence the electronic properties and bioavailability of the final drug candidates.

This guide delineates a robust and reproducible two-step synthesis of this compound, designed to provide a clear and practical approach for laboratory-scale preparation. The pathway involves an initial acid-catalyzed esterification of 3-(dimethylamino)benzoic acid to its corresponding methyl ester, followed by a nucleophilic acyl substitution with hydrazine hydrate to yield the target hydrazide.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Fischer Esterification of 3-(dimethylamino)benzoic acid to methyl 3-(dimethylamino)benzoate.

-

Step 2: Hydrazinolysis of methyl 3-(dimethylamino)benzoate to this compound.

This pathway is advantageous due to the ready availability of the starting materials, the relatively mild reaction conditions, and the generally high yields of the intermediate and final products.

Overall Synthesis Scheme

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Dimethylamino)benzoic acid | 165.19 | 10.0 g | 0.0605 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric acid (conc.) | 98.08 | 2.0 mL | - |

| Sodium bicarbonate (sat. aq.) | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(dimethylamino)benzoic acid (10.0 g, 0.0605 mol) and methanol (100 mL).

-

Stir the mixture until the solid is mostly dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(dimethylamino)benzoate as an oil or low-melting solid. The product can be further purified by vacuum distillation if necessary.

Step 2: Hydrazinolysis of Methyl 3-(Dimethylamino)benzoate

The second and final step is the conversion of the methyl ester to the desired benzohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile. [4]

Reaction Mechanism

The mechanism of hydrazinolysis is analogous to aminolysis of esters: [5]

-

Nucleophilic attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the attacking nitrogen to the methoxy group.

-

Elimination of methoxide: The methoxide ion is eliminated as a leaving group.

-

Deprotonation: The protonated hydrazide is deprotonated to yield the final this compound.

Caption: Mechanism of Hydrazinolysis.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-(dimethylamino)benzoate | 179.22 | 9.0 g | 0.0502 |

| Hydrazine hydrate (80%) | 50.06 | 5.0 mL | ~0.08 |

| Ethanol (95%) | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-(dimethylamino)benzoate (9.0 g, 0.0502 mol) in ethanol (50 mL).

-

Add hydrazine hydrate (5.0 mL, ~0.08 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent by about half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The crude this compound can be recrystallized from ethanol or an ethanol/water mixture to obtain a pure product. [6]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

¹H NMR: To confirm the presence of aromatic protons, the dimethylamino group, and the hydrazide protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

FT-IR: To detect the characteristic stretching frequencies of the N-H, C=O, and C-N bonds.

-

-

Mass Spectrometry: To determine the molecular weight of the compound. [1]

Safety Considerations

-

Sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

-

Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Methanol and ethanol are flammable. Keep away from open flames and other ignition sources.

-

Diethyl ether is extremely flammable and volatile. Use in a fume hood and ensure there are no ignition sources nearby.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined a detailed and reliable two-step synthesis for this compound. By following the provided protocols and understanding the underlying chemical principles, researchers can confidently prepare this important intermediate for its use in drug discovery and development. The emphasis on mechanistic understanding and procedural detail aims to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.

References

- RSC. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.

- Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.

- Organic Chemistry Explained. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids.

- Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.

- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).

- Google Patents. (n.d.). US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.

- Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.

- Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Athraa, N. H., et al. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health, 23(16).

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Core Reactivity of 3-(Dimethylamino)benzohydrazide: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the reactivity of 3-(Dimethylamino)benzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the causal relationships between the molecule's structure and its chemical behavior, offering field-proven insights into its application in synthesis and medicinal chemistry.

Section 1: Understanding the Molecular Architecture and Electronic Landscape

This compound is a versatile scaffold in medicinal chemistry, prized for its ability to serve as a precursor to a wide array of biologically active molecules.[1] Its reactivity is not merely a function of its individual components but a synergistic interplay between the aromatic ring, the electron-donating dimethylamino group, and the nucleophilic hydrazide moiety.

Key Structural Features:

-

Benzene Ring: Provides a rigid framework for the appended functional groups.

-

Hydrazide Group (-CONHNH₂): The primary center of reactivity, featuring two nitrogen atoms with lone pairs of electrons, rendering it highly nucleophilic.[2][3]

-

3-(Dimethylamino) Group (-N(CH₃)₂): A potent electron-donating group (EDG) positioned meta to the hydrazide. This group significantly influences the electronic density of the entire molecule.

The positioning of the dimethylamino group at the meta position directs its electron-donating effects, increasing the electron density on the aromatic ring and, by extension, influencing the reactivity of the hydrazide group. This electronic enrichment enhances the nucleophilicity of the terminal amino group (-NH₂) of the hydrazide, making it a more potent reactant in various chemical transformations.[4]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for the atoms N1 [label="N", pos="0,0.5!", color="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", pos="-1,0!", color="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="-2,0.5!", fontcolor="#202124"]; O1 [label="O", pos="-2.5,1!", fontcolor="#EA4335"]; C2 [label="C", pos="-2.5,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-3.5,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="-4,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-3.5,1.5!", fontcolor="#202124"]; C6 [label="C", pos="-2.5,1.5!", fontcolor="#202124"]; N3 [label="N", pos="-5,0.5!", color="#4285F4", fontcolor="#FFFFFF"]; C7 [label="C", pos="-5.5,1.5!", fontcolor="#202124"]; C8 [label="C", pos="-5.5,-0.5!", fontcolor="#202124"]; H1 [label="H", pos="0.5,1!", fontcolor="#5F6368"]; H2 [label="H", pos="0.5,0!", fontcolor="#5F6368"]; H3 [label="H", pos="-1,-0.5!", fontcolor="#5F6368"]; H4 [label="H", pos="-3.8,-1!", fontcolor="#5F6368"]; H5 [label="H", pos="-4,2!", fontcolor="#5F6368"]; H6 [label="H", pos="-2,2!", fontcolor="#5F6368"]; H7 [label="H", pos="-6,1.8!", fontcolor="#5F6368"]; H8 [label="H", pos="-5.2,2!", fontcolor="#5F6368"]; H9 [label="H", pos="-6,1.2!", fontcolor="#5F6368"]; H10 [label="H", pos="-6,-0.8!", fontcolor="#5F6368"]; H11 [label="H", pos="-5.2,-1!", fontcolor="#5F6368"]; H12 [label="H", pos="-6,-0.2!", fontcolor="#5F6368"];

// Edges for the bonds N1 -- H1; N1 -- H2; N1 -- N2; N2 -- H3; N2 -- C1; C1 -- O1 [style=double]; C1 -- C2; C2 -- C3; C2 -- C6 [style=dotted]; C3 -- C4; C4 -- C5; C4 -- N3; C5 -- C6; C6 -- C2 [style=dotted]; N3 -- C7; N3 -- C8; C3 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; C7 -- H8; C7 -- H9; C8 -- H10; C8 -- H11; C8 -- H12; }

Caption: Molecular structure of this compound.

Section 2: Core Reactivity and Mechanistic Pathways

The primary reactivity of this compound is centered on the nucleophilic character of the hydrazide group, which readily participates in condensation reactions, particularly with aldehydes and ketones, to form stable hydrazone derivatives, often referred to as Schiff bases.[1][5][6]

The Keto-Enol Tautomerism: A Gateway to Enhanced Reactivity

An important, yet often overlooked, aspect of benzohydrazide reactivity is its existence in a keto-enol tautomeric equilibrium. While the keto form is predominant, the enol form, though present in smaller concentrations, is a significantly more potent nucleophile.[2] Theoretical and experimental studies suggest that the enol tautomer can be the active species in nucleophilic attack, particularly in acetylation and related reactions.[2] The electron-donating dimethylamino group can further influence this equilibrium, potentially increasing the population of the more reactive enol form.

Mechanism of Schiff Base (Hydrazone) Formation

The formation of a Schiff base from this compound and an aldehyde is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack.

Step-by-Step Mechanism:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (e.g., HCl, H₂SO₄), the oxygen of the aldehyde's carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated aldehyde. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).

-

Elimination: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (imine or azomethine group) and regeneration of the acid catalyst.

dot digraph "Schiff_Base_Formation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="this compound + Aldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Protonation [label="Protonation of\nAldehyde Carbonyl", style=filled, fillcolor="#F1F3F4"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Hydrazide", style=filled, fillcolor="#F1F3F4"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; Proton_Transfer [label="Proton Transfer", style=filled, fillcolor="#F1F3F4"]; Carbinolamine [label="Carbinolamine Intermediate", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; Dehydration [label="Dehydration\n(Elimination of H₂O)", style=filled, fillcolor="#F1F3F4"]; Product [label="Schiff Base (Hydrazone)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Protonation [label="H⁺ (catalyst)"]; Protonation -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Proton_Transfer; Proton_Transfer -> Carbinolamine; Carbinolamine -> Dehydration [label="H⁺"]; Dehydration -> Product; }

Caption: Mechanism of acid-catalyzed Schiff base formation.

Section 3: Experimental Protocol: Synthesis of a Schiff Base Derivative

This section provides a detailed, field-tested protocol for the synthesis of a Schiff base from this compound and a substituted aldehyde. This protocol is designed to be a self-validating system, with clear steps for reaction, work-up, and purification.

Materials and Reagents

-

This compound

-

Substituted Aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Petroleum Ether

-

Deionized Water

Step-by-Step Synthesis Procedure

-

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of absolute ethanol with gentle warming and stirring until a clear solution is obtained. In a separate beaker, dissolve 0.01 mol of the substituted aldehyde in 20 mL of absolute ethanol.

-

Reaction Initiation: Add the aldehyde solution to the solution of this compound. To this mixture, add 2-3 drops of concentrated hydrochloric acid as a catalyst.

-

Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes. The formation of a precipitate is often indicative of product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Once the reaction is complete, the solid product is collected by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold petroleum ether to remove any unreacted aldehyde. Dry the product in a vacuum desiccator.

-

Purification: The crude product can be purified by recrystallization from absolute ethanol to yield the pure Schiff base derivative.[7]

dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve_Hydrazide [label="Dissolve this compound\nin Ethanol"]; Dissolve_Aldehyde [label="Dissolve Aldehyde\nin Ethanol"]; Mix_Reactants [label="Mix Reactant Solutions"]; Add_Catalyst [label="Add Catalytic HCl"]; Stir_React [label="Stir at Room Temperature"]; Monitor_TLC [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05"]; Filter_Product [label="Vacuum Filter Product"]; Wash_Product [label="Wash with Petroleum Ether"]; Dry_Product [label="Dry in Vacuum Desiccator"]; Recrystallize [label="Recrystallize from Ethanol"]; End [label="Pure Schiff Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve_Hydrazide; Start -> Dissolve_Aldehyde; Dissolve_Hydrazide -> Mix_Reactants; Dissolve_Aldehyde -> Mix_Reactants; Mix_Reactants -> Add_Catalyst; Add_Catalyst -> Stir_React; Stir_React -> Monitor_TLC; Monitor_TLC -> Filter_Product [label="Reaction Complete"]; Filter_Product -> Wash_Product; Wash_Product -> Dry_Product; Dry_Product -> Recrystallize; Recrystallize -> End; }

Caption: Experimental workflow for Schiff base synthesis.

Section 4: Characterization and Data Analysis

Thorough characterization of the synthesized products is paramount for ensuring purity and confirming the molecular structure. The following table summarizes the expected spectroscopic data for this compound and a representative Schiff base derivative.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) |

| This compound | ~2.9 (s, 6H, -N(CH₃)₂),~4.4 (s, 2H, -NH₂),~6.7-7.7 (m, 4H, Ar-H),~9.5 (s, 1H, -CONH) | ~40 (-N(CH₃)₂),~111-130 (Ar-C),~152 (Ar-C-N),~166 (C=O) | ~3300-3450 (N-H stretch),~1650-1670 (C=O stretch, Amide I),~1600 (C=C stretch) |

| Schiff Base Derivative | ~3.0 (s, 6H, -N(CH₃)₂),~6.8-8.0 (m, Ar-H),~8.3 (s, 1H, -N=CH-),~11.5 (s, 1H, -CONH) | ~40 (-N(CH₃)₂),~112-155 (Ar-C),~145-160 (-N=CH-),~163 (C=O) | ~3200-3300 (N-H stretch),~1640-1660 (C=O stretch),~1600-1620 (C=N stretch) |

Note: Exact chemical shifts and stretching frequencies may vary depending on the solvent and the specific substituent on the aldehyde.[8][9][10]

Section 5: Applications in Drug Development and Conclusion

The reactivity of this compound makes it a valuable building block in the synthesis of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Schiff bases derived from this compound are of particular interest due to their diverse pharmacological profiles.

This guide has provided a comprehensive overview of the core principles governing the reactivity of this compound. By understanding the interplay of its structural and electronic features, researchers can better predict its chemical behavior and leverage its reactivity for the rational design and synthesis of novel therapeutic agents. The provided experimental protocol and characterization data serve as a practical foundation for the successful application of this versatile molecule in drug discovery and development.

References

- Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. (n.d.). ResearchGate.

- Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661.

- Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015).

- FIGURE 8. 1 H- and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate.

- Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.

- 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity. (n.d.). Google Patents.

- The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (2024). PubMed.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)

- New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (2022). Semantic Scholar.

- Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry.

- Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. (n.d.). National Institutes of Health.

- Multifaceted reactivity of benzimidazoline as an electron donor, a hydride donor, and a catalyst. (n.d.). ResearchGate.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025).

- schiff bases synthesis: Topics by Science.gov. (n.d.).

- Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde group in aromatic systems controlled by remote molecular constraints. (2021). RSC Publishing.

- Multifaceted reactivity of benzimidazoline as an electron donor, a hydride donor, and a c

- 3-(Dimethylamino)phenol. (n.d.). PubChem.

- Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. (n.d.). CORE.

- SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. (n.d.). UNIMAS Institutional Repository.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Synthesis of Schiff bases and benzylamino derivatives containing [1-B10H9NH3]− anion. (2025).

- Multifaceted reactivity of benzimidazoline as an electron donor, a hydride donor, and a catalyst. (n.d.). OUCI.

- Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and ethyl 2-cyanoacetate. (n.d.). ResearchGate.

- An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2024).

- Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. (n.d.). Pearson.

- Synthesis, Characterization and Biological Activity Study of New Schiff Bases Ligands and their Complexes with some Metal Ions. (n.d.). ResearchGate.

- Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). (n.d.). ResearchGate.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. [PDF] New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies | Semantic Scholar [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

3-(Dimethylamino)benzohydrazide for proteomics research

An In-depth Technical Guide to Hydrazide Chemistry in Proteomics Research: Principles and Applications

Foreword for the Modern Researcher

In the landscape of proteomics, our quest to understand the intricate dance of proteins demands a sophisticated and versatile chemical toolkit. Among the array of reagents available, those leveraging hydrazide chemistry have carved out a significant niche, particularly in the selective analysis of glycoproteins and the characterization of protein interactions. This guide, written from the perspective of a senior application scientist, moves beyond simple protocols to explore the fundamental principles and strategic applications of hydrazide-based reagents in proteomics research. While we will touch upon the potential utility of specific compounds like 3-(dimethylamino)benzohydrazide, our core focus will be on the broader, well-established methodologies that form the foundation of this chemical approach. Our aim is to provide you not just with the "how," but with the "why," empowering you to adapt and innovate within your own experimental contexts.

Part 1: The Chemistry of Hydrazides: A Versatile Tool for Bioconjugation

The cornerstone of hydrazide chemistry in proteomics is the reaction between a hydrazide group (-CO-NH-NH2) and an aldehyde (-CHO) or ketone (-CO-) to form a stable hydrazone bond.[1][2] This reaction is particularly powerful because carbonyl groups are not naturally abundant on the surface of most proteins, but they can be selectively introduced, most notably on glycoproteins.

Mechanism of Action: The Hydrazone Bond Formation

The reaction proceeds under mildly acidic conditions (typically pH 5-7). The nucleophilic hydrazide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that then dehydrates to yield the hydrazone. The stability of this bond is a key advantage for most proteomic applications.[2] Recent advancements have shown that aniline can act as a catalyst for this reaction, significantly increasing the efficiency and yield of hydrazone formation.[2]

Part 2: Glycoproteomics: Isolating and Quantifying the Glycoproteome

Glycosylation is a critical post-translational modification involved in a vast array of biological processes. The selective isolation of glycoproteins from complex biological samples is a common challenge that hydrazide chemistry elegantly solves.[3][4]

Workflow for Glycoprotein Enrichment

The general strategy involves the oxidation of cis-diol groups in sugar moieties to create aldehydes, which then serve as reactive handles for hydrazide-functionalized solid supports (e.g., beads or resins).

Caption: Workflow for selective enrichment of glycoproteins using hydrazide chemistry.

Detailed Experimental Protocol: Glycoprotein Capture from Human Plasma

This protocol is adapted from methodologies for analyzing the human plasma N-glycoproteome.[5]

-

Plasma Preparation: Start with human plasma depleted of high-abundance proteins (e.g., using an immunoaffinity column) to enhance the detection of lower-abundance glycoproteins.[5]

-

Oxidation:

-

Dissolve the protein sample in a suitable buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

-

Add sodium periodate (NaIO4) to a final concentration of 10 mM.

-

Incubate for 1 hour at room temperature in the dark to oxidize the sialic acid residues on the glycans, creating aldehyde groups.

-

Quench the reaction by adding glycerol to a final concentration of 20 mM.

-

-

Capture:

-

Add hydrazide-activated agarose beads to the oxidized protein sample.

-

Incubate overnight at room temperature with gentle shaking to allow for the formation of hydrazone bonds between the glycoproteins and the beads.

-

-

Washing:

-

Centrifuge to pellet the beads and discard the supernatant containing non-glycosylated proteins.

-

Wash the beads extensively with a series of high-salt and denaturing buffers (e.g., 1.5 M NaCl, Urea, and multiple washes with water and ammonium bicarbonate) to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Dilute the urea and digest the captured proteins with trypsin overnight.

-

-

Glycopeptide Release:

-

After washing away non-glycosylated peptides, release the N-linked glycopeptides from the beads by adding Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the asparagine residue and the attached glycan, leaving the peptide attached to the bead.

-

Incubate for several hours to overnight. The formerly glycosylated peptides are now in the supernatant.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the released peptides.

-

Analyze the peptides by LC-MS/MS to identify and quantify the glycoproteins.

-

Part 3: Probing Protein-Protein Interactions with Hydrazide Cross-Linkers

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for mapping protein-protein interactions and gaining structural insights into protein complexes.[6][7] Hydrazide-based cross-linkers can be employed in strategies that target glycoproteins to understand their interaction networks.

Strategy for Mapping Glycoprotein Interaction Networks

A recently developed method integrates chemical cross-linking with glycoprotein enrichment to specifically map the interactome of surface glycoproteins.[8]

Caption: Workflow for identifying glycoprotein interaction networks using cross-linking and hydrazide chemistry.

In this approach, a standard amine-reactive cross-linker (like DSS) is first used to covalently link proteins in close proximity within living cells. Then, an enzymatic oxidation step specifically generates aldehydes on surface glycoproteins, which are subsequently enriched using hydrazide chemistry, pulling down not only the glycoproteins but also their cross-linked interaction partners.[8]

Part 4: Quantitative Proteomics and the Potential Role of this compound

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[9] Chemical labeling strategies, such as Tandem Mass Tags (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ), are widely used for multiplexed quantitative analysis.[10][11] These reagents typically possess an amine-reactive group to label peptides at the N-terminus and on lysine residues.

While there is a lack of specific literature on the use of this compound in mainstream proteomics, its structure suggests potential applications as a chemical probe or labeling reagent.

-

Functional Groups:

-

Hydrazide Group: This is the reactive moiety that can target carbonyls.

-

Dimethylamino Group: This tertiary amine group could potentially be used as a site for further chemical modification or may influence the ionization efficiency of a labeled peptide in the mass spectrometer.

-

Hypothetical Application: A Carbonyl-Reactive Isobaric Tag

A molecule like this compound could serve as a scaffold for a novel type of isobaric labeling reagent designed to quantify proteins that have been selectively oxidized to introduce carbonyl groups (e.g., glycoproteins or sites of oxidative damage).

| Reagent Type | Target Functional Group | Principle of Quantification |

| Standard iTRAQ/TMT | Primary Amines (-NH2) | MS/MS Reporter Ions |

| ICAT | Cysteines (-SH) | MS1 Level (Heavy/Light Pairs) |

| Hypothetical Hydrazide Tag | Aldehydes/Ketones (-CHO/-CO-) | Could be designed for MS/MS or MS1 |

This approach would offer a complementary method to amine-reactive tags, allowing for the specific quantification of a sub-proteome of interest.

Part 5: Activity-Based Protein Profiling (ABPP) with Hydrazine Probes

Activity-based protein profiling (ABPP) uses reactive chemical probes to covalently label active enzymes in complex proteomes. This allows for the assessment of enzyme function in native biological systems. Hydrazine-based probes have emerged as versatile tools in this area, capable of targeting a broad range of enzymes that utilize electrophilic cofactors.[14][15][16]

These probes, often featuring a clickable alkyne handle for subsequent biotinylation and enrichment, can react with enzymes through different mechanisms, including direct polar coupling or oxidative fragmentation/coupling.[15][17] This versatility allows them to capture multiple enzyme classes, making them powerful tools for inhibitor and drug discovery. The dimethylamino group on a compound like this compound could modulate the reactivity and selectivity of such a probe.

Conclusion

Hydrazide chemistry offers a robust and specific method for interrogating key aspects of the proteome. Its primary application in the enrichment and analysis of glycoproteins has become a cornerstone of glycoproteomics. Furthermore, its integration with chemical cross-linking is opening new avenues for exploring protein interaction networks. While novel reagents like this compound are noted as tools for proteomics research, their full potential within established or new workflows is still being explored. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the power of hydrazide chemistry in their pursuit of understanding the complex world of proteins.

References

- Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.

- Rashidian, M., & Distefano, M. D. (2012). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]

- Koniev, O., & Wagner, A. (2015). Chemical proteomics approaches for identifying the cellular targets of natural products.

- Liu, T., Qian, W. J., Gritsenko, M. A., Camp, D. G., 2nd, Monroe, M. E., Moore, R. J., & Smith, R. D. (2005). Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry. Journal of Proteome Research. [Link]

- Yang, Y., & Zhang, H. (2016). Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.). [Link]

- Interchim. (n.d.). Hydrazide- Biotin. Interchim. [Link]

- Domon, B., & Aebersold, R. (2010). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics. [Link]

- ResearchGate. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.

- Eren, E., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

- Pröfrock, D., & Prange, A. (2012). Chemical labels and natural element tags for the quantitative analysis of bio-molecules.

- Rauniyar, N., & Yates, J. R., 3rd. (2014). Chemical isotope labeling for quantitative proteomics. Journal of proteome research. [Link]

- Eren, E., et al. (2018). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]

- Kalia, J., & Raines, R. T. (2008).

- Stephenson, K. A., & Zubieta, J. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton transactions (Cambridge, England : 2003). [Link]

- Sun, F., Suttapitugsakul, S., & Wu, R. (2021). Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics. Chemical Science. [Link]

- Avila, J. E., & Van Vranken, D. L. (2013). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.

- Eren, E., et al. (2018). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

- Lermyte, F., et al. (2019). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. International Journal of Molecular Sciences. [Link]

- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]

- He, L., et al. (2020). Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe. Analytical chemistry. [Link]

- Royal Society of Chemistry. (2013). Integrating chemical cross-linking with mass spectrometric analysis of peptides and proteins. Royal Society of Chemistry. [Link]

- Liu, F., Rijkers, D. T. S., Heck, A. J. R., & Lemeer, S. (2015). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Trends in biochemical sciences. [Link]

- Wu, T., et al. (2022). Enrichable cross-linkers for mapping direct protein interactions. Genome Biology. [Link]

- Pszolla, M. G., et al. (2018). Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers.

- Wu, T., et al. (2022). Enrichable cross-linkers for mapping direct protein interactions. Semantic Scholar. [Link]

- Milroy, L. G., et al. (2016). Towards identification of protein–protein interaction stabilizers via inhibitory peptide-fragment hybrids using templated fragment ligation. Organic & Biomolecular Chemistry. [Link]

- Yu, C., et al. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. [Link]

- PubChem. (n.d.). This compound. PubChem. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06327D [pubs.rsc.org]

- 9. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 11. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. PubChemLite - this compound (C9H13N3O) [pubchemlite.lcsb.uni.lu]

- 14. biorxiv.org [biorxiv.org]

- 15. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Foreword: The Benzohydrazide Scaffold - A Nexus of Simplicity and Versatility

An In-depth Technical Guide to the Applications of Benzohydrazide Derivatives in Biochemistry

In the vast landscape of medicinal chemistry and biochemistry, certain molecular scaffolds emerge as privileged structures, offering a unique combination of synthetic accessibility, structural rigidity, and functional versatility. The benzohydrazide core (C₇H₈N₂O) is a quintessential example of such a scaffold.[1] At its heart, it is a simple aromatic ring linked to a hydrazide moiety (-CONHNH₂), yet this simplicity belies a profound capacity for chemical modification and biological activity. This has led to its extensive investigation and application as a pharmacophore—a core molecular framework responsible for a drug's pharmacological activity.[1][2]

Benzohydrazide derivatives have been successfully developed into a wide array of therapeutic agents and biochemical tools, demonstrating activities that span antibacterial, antifungal, anticancer, anticonvulsant, anti-inflammatory, antioxidant, and, most notably, antitubercular effects.[1][3][4][5] The inherent chemical properties of the hydrazide group—its ability to act as a hydrogen bond donor and acceptor, its nucleophilicity, and its capacity to chelate metal ions—make it an exceptional anchor for interacting with biological macromolecules.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of activities to provide a deeper understanding of the causality behind the application of these derivatives. We will explore the mechanistic basis of their function as enzyme inhibitors, their translation into therapeutic agents, and the fundamental chemistry that makes them invaluable tools for biochemical investigation.

Part 1: The Mechanistic Underpinnings of Benzohydrazide Derivatives as Enzyme Inhibitors

The efficacy of a drug candidate is fundamentally rooted in its ability to interact with a biological target with high affinity and specificity. Benzohydrazide derivatives excel in this regard, primarily due to the unique electronic and structural features of the hydrazide linker. This moiety provides a flexible yet conformationally constrained backbone that can be readily functionalized, allowing for the precise positioning of pharmacophoric groups within an enzyme's active site.

Case Study 1: Inhibition of Metalloenzymes - The Carbonic Anhydrases

Biochemical Rationale: Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] Their physiological importance is vast, and their inhibition is a validated therapeutic strategy for conditions like glaucoma, hypertension, and certain neurological disorders.[6] The zinc ion in the active site is the catalytic heart of the enzyme and, therefore, the primary target for inhibition.

Mechanism of Inhibition & Causality: The design of potent CA inhibitors hinges on identifying functional groups that can effectively coordinate with the active site zinc ion. The benzohydrazide moiety is an excellent candidate. The nitrogen and oxygen atoms of the hydrazide group can act as powerful chelating agents, displacing the zinc-bound water molecule and disrupting the catalytic cycle. The aromatic ring serves as a scaffold to introduce various substituents that can form additional hydrogen bonds or van der Waals interactions with amino acid residues in the active site pocket, thereby enhancing both affinity and isoform selectivity.

Data Presentation: Inhibition of Human Carbonic Anhydrase Isozymes

| Compound | Target Isozyme | IC₅₀ (µM) | Reference |

| 2-amino-3-nitro benzohydrazide | hCA-I | 0.030 | [6] |

| 2-amino-3-nitro benzohydrazide | hCA-II | 0.047 | [6] |

| 3-amino-2-methyl benzohydrazide | hCA-I | - | [6] |

| 3-amino-2-methyl benzohydrazide | hCA-II | - | [6] |

| (Note: While IC₅₀ values were provided for the most potent compound, the study also highlighted 3-amino-2-methyl benzohydrazide for its strong binding energy in docking studies) |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the esterase activity of CA, which is inhibited by benzohydrazide derivatives.

-

Reagent Preparation:

-

Prepare a 0.1 M Tris-SO₄ buffer, pH 7.4.

-

Dissolve human carbonic anhydrase (hCA-I or hCA-II) in the buffer to a final concentration of ~2 µg/mL.

-

Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.

-

Prepare serial dilutions of the benzohydrazide inhibitor in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add 140 µL of Tris-SO₄ buffer.

-

Add 20 µL of the enzyme solution to each well.

-

Add 20 µL of the inhibitor solution at various concentrations (use DMSO as a vehicle control).

-

Pre-incubate the plate at room temperature for 10 minutes to allow inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the NPA substrate solution.

-

Immediately measure the absorbance at 400 nm using a microplate reader. Continue to record the absorbance every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-